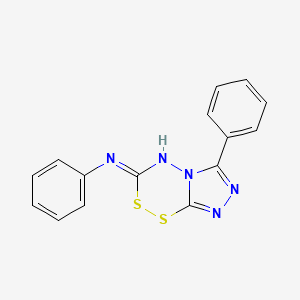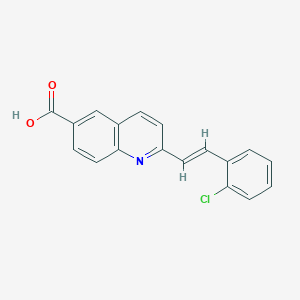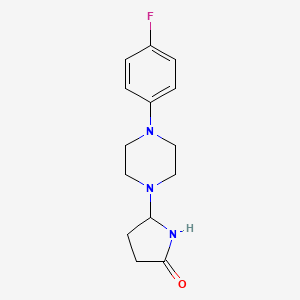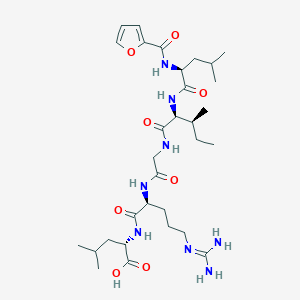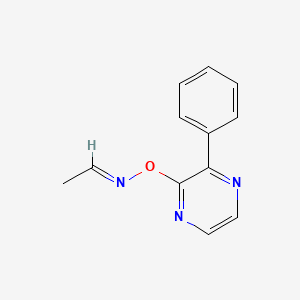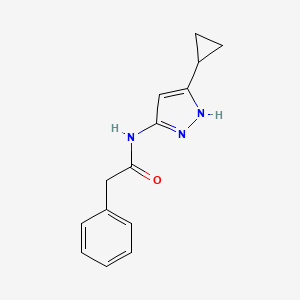![molecular formula C15H14N2O4 B12899732 5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetrone CAS No. 86818-75-9](/img/structure/B12899732.png)
5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetraone is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetraone typically involves a 1,3-dipolar cycloaddition reaction. This reaction is carried out by reacting nitrilimines with N-benzyl maleimide, resulting in the formation of the desired compound in high yield . The reaction conditions often include the use of a tertiary base and a suitable solvent, with the reaction being conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for further applications.
化学反応の分析
Types of Reactions
5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetraone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and methyl positions, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetraone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetraone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been shown to inhibit topoisomerase I, which is involved in DNA replication and transcription . This inhibition can lead to the disruption of cancer cell proliferation and induce apoptosis.
類似化合物との比較
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring fused to another heterocyclic ring and exhibit similar biological activities.
Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and are known for their diverse biomedical applications.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with comparable pharmacological properties.
Uniqueness
5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetraone is unique due to its specific structural features and the presence of both benzyl and methyl groups. These substituents contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
86818-75-9 |
|---|---|
分子式 |
C15H14N2O4 |
分子量 |
286.28 g/mol |
IUPAC名 |
5-benzyl-2-methyl-7,7a-dihydro-3aH-pyrrolo[3,4-c]pyridine-1,3,4,6-tetrone |
InChI |
InChI=1S/C15H14N2O4/c1-16-13(19)10-7-11(18)17(15(21)12(10)14(16)20)8-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 |
InChIキー |
WJVJWKWNMFUIGX-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2CC(=O)N(C(=O)C2C1=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


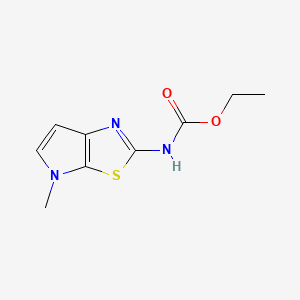
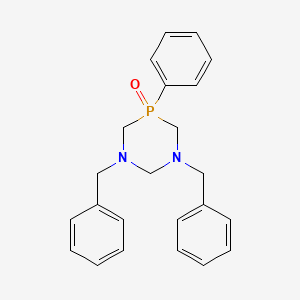
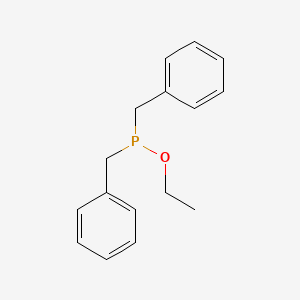
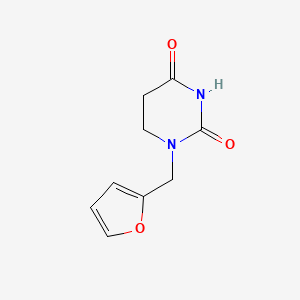
![2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12899664.png)
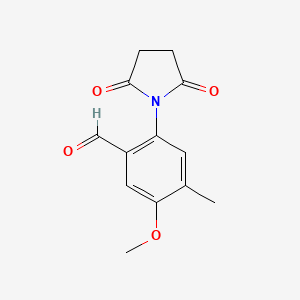
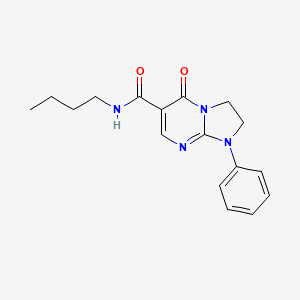
![4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12899687.png)
